molecular formula C19H18N4O3 B3946763 5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B3946763
M. Wt: 350.4 g/mol
InChI Key: GJVRNSACDYIPPF-UHFFFAOYSA-N
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Description

“5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” typically involves multi-step organic reactions. The starting materials often include substituted anilines, nitrobenzenes, and pyrazolones. The reaction conditions may involve:

    Condensation reactions: Using aldehydes or ketones with substituted anilines.

    Cyclization reactions: Forming the pyrazolone ring structure.

    Catalysts: Acid or base catalysts to facilitate the reactions.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methyl and nitrophenyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methyl group could produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Employed in catalytic reactions as a ligand or catalyst.

Biology

    Enzyme inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.

    Antimicrobial agents: Investigated for antimicrobial properties against bacteria and fungi.

Medicine

    Drug development: Explored for its potential as a lead compound in drug discovery for treating various diseases.

Industry

    Dye and pigment production: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of “5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” involves its interaction with specific molecular targets. These may include:

    Enzyme binding: Inhibiting enzyme activity by binding to the active site.

    Receptor interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway modulation: Affecting cellular pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A simpler pyrazolone derivative with similar structural features.

    2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole: Another compound with a nitrophenyl group and potential biological activities.

Uniqueness

“5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound in scientific research.

Properties

IUPAC Name

5-methyl-4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-4-6-15(7-5-12)20-13(2)18-14(3)21-22(19(18)24)16-8-10-17(11-9-16)23(25)26/h4-11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVRNSACDYIPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 2
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5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 3
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5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 5
Reactant of Route 5
5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 6
5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

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